2,4-Dimethyl-6-nitrophenol
Overview
Description
2,4-Dimethyl-6-nitrophenol is an organic compound with the chemical formula C8H9NO3. It is characterized by the presence of methyl and nitro functional groups attached to a phenol ring. This compound appears as a yellow crystalline solid and is known for its applications in various industries .
Mechanism of Action
Target of Action
Nitrophenols, a class of compounds to which 2,4-dimethyl-6-nitrophenol belongs, are known to interact with various enzymes and proteins in the cell .
Mode of Action
Nitrophenols, in general, are known to cause oxidative stress in cells, leading to changes in cellular function .
Biochemical Pathways
Nitrophenols are known to interfere with oxidative processes in the cell .
Pharmacokinetics
Nitrophenols are generally known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
Nitrophenols are known to cause oxidative stress, leading to cellular damage .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 2,4-Dimethyl-6-nitrophenol are not well-studied. Nitrophenol derivatives are known to participate in various biochemical reactions. They can interact with enzymes, proteins, and other biomolecules, often through hydrogen bonding or electrostatic interactions. The nature of these interactions can be influenced by the specific positioning of the nitro and phenol groups on the benzene ring .
Dosage Effects in Animal Models
Studies on similar compounds suggest that the effects could vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Nitrophenols can be involved in various metabolic pathways, interacting with enzymes or cofactors, and potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-6-nitrophenol can be synthesized through the nitration of 2,4-dimethylphenol. The nitration process typically involves the reaction of 2,4-dimethylphenol with a nitrating agent such as nitric acid in the presence of a catalyst like sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the phenol ring .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other separation techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification, to form esters or ethers.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products
Reduction: 2,4-Dimethyl-6-aminophenol.
Substitution: Various esters or ethers depending on the substituent.
Oxidation: 2,4-Dimethyl-6-nitrobenzoic acid.
Scientific Research Applications
2,4-Dimethyl-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4-nitrophenol: Similar structure with nitro and methyl groups at different positions.
4-Nitro-2,6-xylenol: Another nitrophenol derivative with similar functional groups.
Uniqueness
2,4-Dimethyl-6-nitrophenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2,4-dimethyl-6-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRCHILWKQLEBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065771 | |
Record name | Phenol, 2,4-dimethyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14452-34-7 | |
Record name | 2,4-Dimethyl-6-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14452-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nitro-2,4-xylenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014452347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,4-dimethyl-6-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2,4-dimethyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-nitro-2,4-xylenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.926 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-NITRO-2,4-XYLENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT623LZM9U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient method to synthesize 2,4-Dimethyl-6-nitrophenol and what factors influence its yield?
A1: Research indicates that this compound can be effectively synthesized using diluted nitric acid as the nitrating agent, ether as the solvent, and dodecyl benzene sulfonate (DBSA) as an additive. [] The yield of this reaction is influenced by several factors, including the concentration of nitric acid, reaction temperature, and reaction time. Optimal conditions for maximizing yield (83.2%) include using 24.4 g of 2,4-dimethylphenol, 150mL of ether, 0.8 g of DBSA, a nitric acid concentration of 25%, a reaction temperature between 33-35℃, and a reaction time of 3 hours. []
Q2: How was the synthesized this compound characterized to confirm its structure?
A2: The structure of the synthesized this compound was confirmed through spectroscopic analysis. Both Infrared (IR) and Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy were employed to analyze the product and verify its structural identity. []
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